![molecular formula C12H21ClN2O2 B2633827 2-Chloro-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]propan-1-one CAS No. 2411221-73-1](/img/structure/B2633827.png)
2-Chloro-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]propan-1-one, also known as CPP, is a chemical compound that has been widely used in scientific research due to its unique properties. CPP is a synthetic compound that was first synthesized in the 1980s and has since been used in various research studies.
Wirkmechanismus
2-Chloro-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]propan-1-one binds to the NMDA receptor at the glycine site, which enhances the activity of the receptor. This leads to an increase in the influx of calcium ions into the cell, which triggers a cascade of biochemical and physiological events. The activation of the NMDA receptor has been shown to play a crucial role in synaptic plasticity, which is the ability of synapses to change their strength in response to neuronal activity.
Biochemical and Physiological Effects
2-Chloro-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]propan-1-one has been shown to have a wide range of biochemical and physiological effects. In animal studies, 2-Chloro-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]propan-1-one has been shown to enhance learning and memory, increase synaptic plasticity, and improve cognitive function. 2-Chloro-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]propan-1-one has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Chloro-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]propan-1-one is its ability to cross the blood-brain barrier and bind to the NMDA receptor. This makes it an ideal tool for studying the role of the NMDA receptor in neurological and psychiatric disorders. However, one of the limitations of 2-Chloro-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]propan-1-one is its short half-life, which may limit its use in long-term studies.
Zukünftige Richtungen
There are several future directions for research involving 2-Chloro-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]propan-1-one. One area of research is the development of new compounds that target the NMDA receptor with greater specificity and efficacy. Another area of research is the use of 2-Chloro-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]propan-1-one in combination with other drugs to treat neurological and psychiatric disorders. Finally, there is a need for further research to understand the long-term effects of 2-Chloro-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]propan-1-one on the brain and its potential for use in clinical settings.
Conclusion
In conclusion, 2-Chloro-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]propan-1-one is a synthetic compound that has been widely used in scientific research due to its ability to cross the blood-brain barrier and bind to the NMDA receptor. 2-Chloro-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]propan-1-one has been shown to have a wide range of biochemical and physiological effects, including enhancing learning and memory, increasing synaptic plasticity, and improving cognitive function. While there are limitations to the use of 2-Chloro-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]propan-1-one in long-term studies, it remains a valuable tool for studying the role of the NMDA receptor in neurological and psychiatric disorders. Further research is needed to develop new compounds that target the NMDA receptor with greater specificity and efficacy, and to understand the long-term effects of 2-Chloro-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]propan-1-one on the brain.
Synthesemethoden
2-Chloro-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]propan-1-one can be synthesized using a two-step process. The first step involves the reaction of 3-hydroxypropanal with piperazine in the presence of an acid catalyst to form 4-(oxolan-3-ylmethyl)piperazine. The second step involves the reaction of 4-(oxolan-3-ylmethyl)piperazine with 2-chloropropionyl chloride in the presence of a base catalyst to form 2-Chloro-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]propan-1-one.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]propan-1-one has been widely used in scientific research due to its ability to cross the blood-brain barrier and bind to the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. 2-Chloro-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]propan-1-one has been used to study the role of the NMDA receptor in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.
Eigenschaften
IUPAC Name |
2-chloro-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O2/c1-10(13)12(16)15-5-3-14(4-6-15)8-11-2-7-17-9-11/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUAEYPUILAOCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC2CCOC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

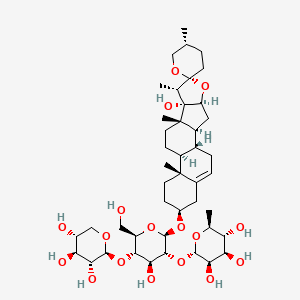
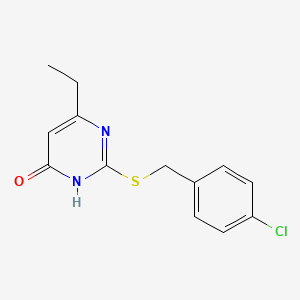
![4-benzyl-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2633746.png)
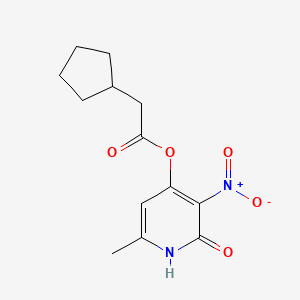
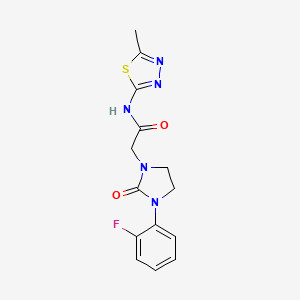
![(2R,3S)-1-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride](/img/structure/B2633752.png)


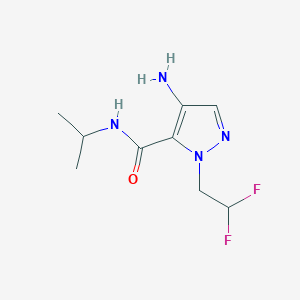
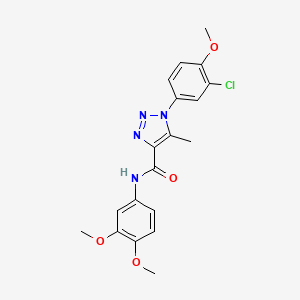
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2633761.png)
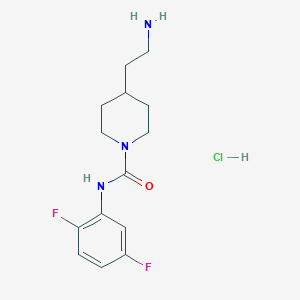
![N-[2-(3-methoxyphenyl)ethyl]-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2633765.png)
![5-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylbenzyl)pyridin-2(1H)-one](/img/structure/B2633767.png)